
Methyl 2-(propanoyloxy)pent-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(propanoyloxy)pent-3-enoate is an organic compound with the molecular formula C9H14O3. It is an ester derived from pentenoic acid and propanoic acid. This compound is of interest due to its unique structure, which includes both an ester functional group and a double bond, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(propanoyloxy)pent-3-enoate can be synthesized through a multi-step process involving the esterification of pentenoic acid with methanol, followed by the acylation of the resulting ester with propanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and automated control systems can further enhance the production process, ensuring high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(propanoyloxy)pent-3-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, alcohols, acid catalysts
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, other esters
Aplicaciones Científicas De Investigación
Methyl 2-(propanoyloxy)pent-3-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and double bonds.
Medicine: It is a potential precursor for the development of new drugs with anti-inflammatory or antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl 2-(propanoyloxy)pent-3-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bond in the compound can also undergo addition reactions, leading to the formation of new chemical entities with potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(butanoyloxy)pent-3-enoate
- Methyl 2-(acetoxy)pent-3-enoate
- Ethyl 2-(propanoyloxy)pent-3-enoate
Uniqueness
Methyl 2-(propanoyloxy)pent-3-enoate is unique due to its specific combination of an ester group and a double bond, which imparts distinct reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various chemical processes.
Propiedades
Número CAS |
62946-65-0 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
methyl 2-propanoyloxypent-3-enoate |
InChI |
InChI=1S/C9H14O4/c1-4-6-7(9(11)12-3)13-8(10)5-2/h4,6-7H,5H2,1-3H3 |
Clave InChI |
SKWLNKCOFOMSTM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC(C=CC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


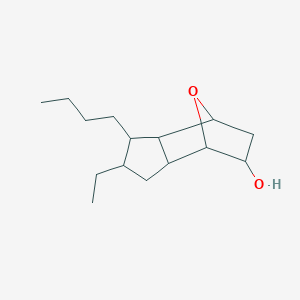

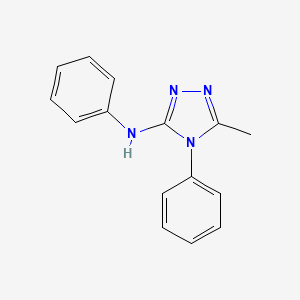
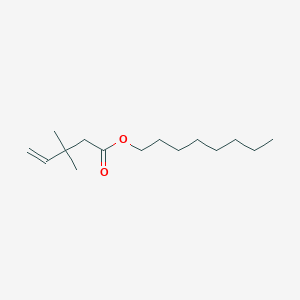
![2-{2-[(E)-(3-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14516886.png)
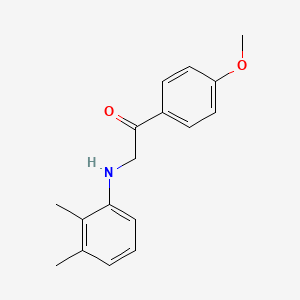
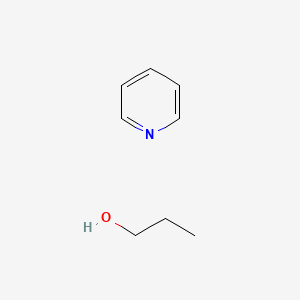
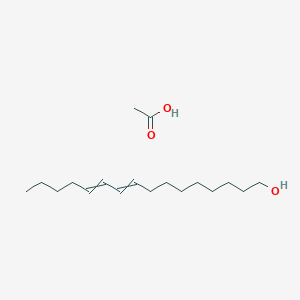
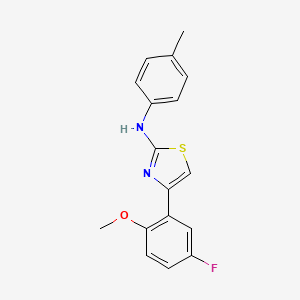
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14516912.png)

![2-Nitro-N~1~,N'~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine](/img/structure/B14516921.png)
![4-[(6-Fluoropyridin-2-yl)oxy]aniline](/img/structure/B14516927.png)

